molecular formula C10H11IO3 B3187391 Propyl 2-hydroxy-5-iodobenzoate CAS No. 15125-86-7

Propyl 2-hydroxy-5-iodobenzoate

Cat. No.: B3187391
CAS No.: 15125-86-7
M. Wt: 306.1 g/mol
InChI Key: PDFGPBXCEASWLG-UHFFFAOYSA-N
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Description

Propyl 2-hydroxy-5-iodobenzoate is an iodinated aromatic ester with the molecular formula C₁₀H₁₁IO₃ and a molecular weight of 306.10 g/mol. The compound features a hydroxyl group at the 2-position and an iodine atom at the 5-position on the benzene ring, with a propyl ester moiety at the carboxylic acid position.

Properties

CAS No.

15125-86-7

Molecular Formula

C10H11IO3

Molecular Weight

306.1 g/mol

IUPAC Name

propyl 2-hydroxy-5-iodobenzoate

InChI

InChI=1S/C10H11IO3/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h3-4,6,12H,2,5H2,1H3

InChI Key

PDFGPBXCEASWLG-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(C=CC(=C1)I)O

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)I)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Molecular Properties

Propyl 4-Hydroxybenzoate (Propyl Paraben)
  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.21 g/mol
  • Key Differences :
    • Substituents: Hydroxyl group at the 4-position (vs. 2-hydroxy-5-iodo in the target compound).
    • Lack of iodine reduces molecular weight and polarizability.
    • Applications: Widely used as a preservative in cosmetics and pharmaceuticals due to antimicrobial activity. Propyl 2-hydroxy-5-iodobenzoate’s iodine may enhance UV stability or alter biological interactions .
Methyl Paraben
  • Molecular Formula : C₈H₈O₃
  • Molecular Weight : 152.15 g/mol
  • Key Differences :
    • Shorter methyl ester chain and 4-hydroxy substitution.
    • Lower molecular weight and higher water solubility compared to the iodinated propyl derivative.
    • Purity challenges: Methyl paraben shows lower purity (33.4%) in separation processes due to impurity signals in NMR, suggesting iodinated analogs may face similar purification hurdles .

Thermal and Phase Behavior

Propyl-Substituted Hybrid Crystals
  • Compounds like (Me₃NR)₄[Ni(NCS)₆] (R = propyl) exhibit melting behavior due to weaker intermolecular interactions (e.g., absence of S/S short contacts) compared to ethyl-substituted analogs.
  • Implications for this compound :
    • The bulky iodine atom may disrupt crystal packing, lowering melting points or creating polymorphic forms.
    • Coulombic interactions between the polar iodobenzene group and ester moiety could stabilize the solid phase, as seen in propyl-substituted metal-organic frameworks .

Analytical and Spectral Characteristics

  • NMR and UHPLC Profiles: Propyl guaiacol and isoeugenol () show sharp impurity signals in NMR when purity exceeds 70%. This compound’s iodine atom would introduce distinct deshielding effects in ¹H and ¹³C NMR spectra, aiding structural confirmation. High-performance liquid chromatography (UHPLC) retention times would likely increase due to iodine’s lipophilicity, similar to brominated analogs like (5-Methyl-2-oxo-1,3-dioxol)methyl-5-bromo...imidazole-4-propanoate ().

Physicochemical Properties Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
This compound C₁₀H₁₁IO₃ 306.10 2-OH, 5-I, Propyl ester Not reported Potential UV stabilizers
Propyl 4-Hydroxybenzoate C₁₀H₁₂O₃ 180.21 4-OH, Propyl ester 96–98 Cosmetic preservatives
Pyridalyl (Halogenated) C₁₈H₁₂Cl₄F₃NO₂ 491.12 Dichloroallyloxy, Pyridyl Not reported Pesticides

Note: Data extrapolated from , and 2.

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